molecular formula C7H6IN3 B13013931 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine CAS No. 1638767-84-6

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

Cat. No.: B13013931
CAS No.: 1638767-84-6
M. Wt: 259.05 g/mol
InChI Key: IXFDMZPWIQKSLQ-UHFFFAOYSA-N
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Description

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of an iodine atom at the 3rd position and an amine group at the 6th position of the pyrrolo[2,3-b]pyridine core. Pyrrolopyridines are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine typically involves the iodination of 1H-pyrrolo[2,3-b]pyridine derivatives. One common method is the reaction of 1H-pyrrolo[2,3-b]pyridine with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various substituted pyrrolopyridine derivatives.

    Oxidation Reactions: Oxidized pyrrolopyridine derivatives.

    Reduction Reactions: Reduced pyrrolopyridine derivatives.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and migration. The exact molecular targets and pathways can vary depending on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in halogen bonding and other interactions that may enhance the compound’s potency and selectivity in various applications .

Properties

CAS No.

1638767-84-6

Molecular Formula

C7H6IN3

Molecular Weight

259.05 g/mol

IUPAC Name

3-iodo-1H-pyrrolo[2,3-b]pyridin-6-amine

InChI

InChI=1S/C7H6IN3/c8-5-3-10-7-4(5)1-2-6(9)11-7/h1-3H,(H3,9,10,11)

InChI Key

IXFDMZPWIQKSLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)I)N

Origin of Product

United States

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